molecular formula C18H16N2O2S2 B3520974 N,N'-bis(2-thienylmethyl)phthalamide

N,N'-bis(2-thienylmethyl)phthalamide

Cat. No.: B3520974
M. Wt: 356.5 g/mol
InChI Key: HNKKCHUZVPYHLY-UHFFFAOYSA-N
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Description

N,N'-bis(2-thienylmethyl)phthalamide is a phthalamide derivative featuring two 2-thienylmethyl substituents on the nitrogen atoms of the phthalic acid backbone. The thiophene rings introduce electron-rich aromatic systems, which influence electronic properties, solubility, and coordination behavior.

Properties

IUPAC Name

1-N,2-N-bis(thiophen-2-ylmethyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-17(19-11-13-5-3-9-23-13)15-7-1-2-8-16(15)18(22)20-12-14-6-4-10-24-14/h1-10H,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKKCHUZVPYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-thienylmethyl)phthalamide typically involves the condensation of phthalic anhydride with 2-thienylmethylamine. The reaction is usually carried out in an organic solvent such as toluene or xylene under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of N,N’-bis(2-thienylmethyl)phthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-thienylmethyl)phthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-thienylmethyl)phthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-thienylmethyl)phthalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Substituted with a chloro group and phenyl ring (Fig. 1, ).
  • Key Differences: Reactivity: The electron-withdrawing chloro group enhances electrophilic reactivity, making it suitable for polyimide monomer synthesis. Applications: Used in high-purity syntheses of polyimides, contrasting with the thienylmethyl groups in the target compound, which may prioritize electronic conductivity or metal coordination .
  • Table 1: Substituent Effects on Properties Compound Substituents Key Properties Applications N,N'-bis(2-thienylmethyl)phthalamide Thienylmethyl (electron-rich) Enhanced π-conjugation, lipophilicity Coordination polymers, organic electronics 3-Chloro-N-phenyl-phthalimide Chloro, phenyl High electrophilicity Polyimide monomer synthesis

N,N′–bis–(4–pyridyl)phthalamide

  • Structure : Pyridyl groups replace thienylmethyl substituents.
  • Key Differences :
    • Coordination Chemistry : Pyridyl groups are stronger ligands for metal ions, enabling robust metal-organic frameworks (MOFs) for supercapacitors (e.g., Fe-based MOFs in ).
    • Electronic Properties : Thienylmethyl groups offer superior π-conjugation for charge transport, whereas pyridyl groups prioritize structural stability in MOFs .

N,N′-bis(2-hydroxyethyl)terephthalamide

  • Structure : Hydroxyethyl groups impart hydrophilicity.
  • Key Differences :
    • Solubility : Hydroxyethyl substituents enhance water solubility, ideal for biomedical or aqueous-phase applications.
    • Functionality : Thienylmethyl groups in the target compound favor organic solvents and conductive materials, highlighting divergent application niches .

N~1~,N~4~-bis[4-(4-cyanophenoxy)phenyl]terephthalamide

  • Structure: Cyanophenoxy groups introduce strong electron-withdrawing effects.
  • Applications: Likely used in high-performance polymers, whereas thienylmethyl groups may prioritize dynamic binding in catalysis or optoelectronics .

Research Findings and Trends

  • Coordination Polymers : Pyridyl-based analogs () show promise in energy storage, but thienylmethyl groups could improve conductivity in MOFs due to sulfur’s polarizability .
  • Thermal Stability: Electron-withdrawing groups (e.g., chloro, cyano) enhance thermal resilience, whereas thienylmethyl groups may lower melting points due to increased steric bulk .
  • Biological Compatibility : Hydroxyethyl derivatives () are more biocompatible, whereas thienylmethyl substituents may require functionalization for drug delivery applications .

Q & A

What are the established synthetic routes for N,N'-bis(2-thienylmethyl)phthalamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling phthaloyl chloride with 2-thienylmethylamine derivatives. A two-step approach is common: (1) formation of bis-phthalamic acid intermediates via nucleophilic acyl substitution, and (2) cyclization or further functionalization. For example, methylene chloride (CH₂Cl₂) and coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate carboxyl groups for amide bond formation . Optimization may include adjusting stoichiometric ratios, solvent polarity (e.g., dry CH₂Cl₂ for moisture-sensitive steps), and reaction duration (e.g., 3–24 hours for complete conversion). Advanced strategies involve monitoring intermediates via TLC or HPLC to minimize side reactions.

Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, Sm(III) complexes with phthalamide derivatives were analyzed using SHELX for structure refinement, with fractional atomic coordinates and isotropic displacement parameters .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., thienyl methyl protons at δ 4.2–4.5 ppm). DEPT-135 and HSQC clarify carbon-proton correlations.
  • UV-Vis titration : Detects anion-binding behavior (e.g., fluoride selectivity via bathochromic shifts in DMSO, as shown for related phthalamide receptors) .

How can this compound derivatives be tailored for selective anion sensing in supramolecular chemistry?

Modifying the phthalamide core with electron-withdrawing groups (e.g., nitro or trifluoromethyl) enhances anion affinity. For instance, introducing 4-nitrophenylcarbamothioyl groups creates a colorimetric receptor for fluoride ions. Methodologically:

  • Synthesize derivatives via post-functionalization (e.g., thiourea grafting).
  • Validate selectivity using UV-Vis spectroscopy in polar aprotic solvents (e.g., DMSO) and Job plot analysis to determine binding stoichiometry .

What computational approaches are recommended for predicting the physicochemical properties of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps), molecular electrostatic potentials, and optimized geometries. Software like Gaussian or ORCA is standard.
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in different solvents.
  • Crystallographic refinement : SHELX software refines X-ray data to resolve bond lengths and angles . Predicted properties (e.g., density: 1.355 g/cm³, pKa: 11.47) can be cross-validated with experimental data .

How do substituent variations on the phthalamide core influence thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td) under inert atmospheres. Thienyl groups may enhance thermal stability via π-stacking.
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points). For example, bulky substituents (e.g., tetramethylpiperidinyl) increase rigidity and Td .
  • Kinetic studies : Use Flynn-Wall-Ozawa or Kissinger methods to model degradation activation energy.

What experimental strategies address contradictions in reported reactivity of this compound derivatives?

  • Control experiments : Isolate intermediates (e.g., bis-phthalamic acids) to confirm reaction pathways .
  • Cross-validation : Compare spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) across studies to identify anomalies.
  • Systematic variation : Test substituent electronic effects (e.g., electron-donating vs. withdrawing groups) to clarify reactivity trends.

How can crystallographic data for phthalamide derivatives be leveraged to design functional materials?

  • Analyze packing motifs (e.g., hydrogen-bonding networks, π-π interactions) from X-ray structures to predict supramolecular assembly.
  • Correlate crystal symmetry (e.g., monoclinic vs. orthorhombic systems) with mechanical or optical properties .
  • Use SHELX-refined data to guide doping strategies (e.g., lanthanide incorporation for luminescent materials) .

What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved respirators for powder handling.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., methyl chloride) .
  • Storage : Keep in sealed containers at 0–6°C for moisture-sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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